Acute Toxicity: α-Fluoro vs ω-Fluoro Isomers
2‑Fluoroheptanoic acid and its precursors show LD₅₀ values >100 mg/kg in mice, whereas the odd‑chain ω‑fluoro acids F(CH₂)ₙCOOH (n = 5, corresponding to 6‑fluorohexanoic acid) exhibit an LD₅₀ of 1.3 mg/kg [1]. This >75‑fold difference in acute toxicity is attributed to the inability of α‑fluoro acids to undergo β‑oxidation to toxic fluoroacetate, a pathway available to ω‑fluoro acids with an odd number of methylene groups [1].
| Evidence Dimension | Acute oral LD₅₀ in mice |
|---|---|
| Target Compound Data | >100 mg/kg |
| Comparator Or Baseline | ω‑Fluoroalkanoic acid F(CH₂)₅COOH (6‑fluorohexanoic acid): LD₅₀ = 1.3 mg/kg |
| Quantified Difference | >75‑fold higher LD₅₀ (lower toxicity) |
| Conditions | In vivo, mice, as reported in Organic Syntheses (1966) |
Why This Matters
For researchers requiring a fluorinated fatty acid scaffold with manageable acute toxicity, 2‑fluoroheptanoic acid offers a decisive safety advantage over ω‑fluorinated isomers, directly impacting laboratory handling protocols and in‑vivo experimental design.
- [1] Dean, F. H.; Amin, J. H.; Pattison, F. L. M. 2-Fluoroheptanoic Acid. Org. Synth. 1966, 46, 37. DOI: 10.15227/orgsyn.046.0037. View Source
